molecular formula C9H13NO2S B14745365 Acetic acid, thiocyanato-, cyclohexyl ester CAS No. 5349-27-9

Acetic acid, thiocyanato-, cyclohexyl ester

Katalognummer: B14745365
CAS-Nummer: 5349-27-9
Molekulargewicht: 199.27 g/mol
InChI-Schlüssel: ZSPGSFWBGIOVLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid, thiocyanato-, cyclohexyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a thiocyanato group (SCN) attached to the acetic acid moiety, which is further esterified with cyclohexanol

Analyse Chemischer Reaktionen

Types of Reactions: Acetic acid, thiocyanato-, cyclohexyl ester can undergo various chemical reactions, including:

    Oxidation: The thiocyanato group can be oxidized to form sulfonates or other sulfur-containing compounds.

    Reduction: Reduction reactions can convert the thiocyanato group to thiols or other reduced sulfur species.

    Substitution: The thiocyanato group can be substituted with other nucleophiles, leading to the formation of different esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonates, while reduction can produce thiols .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of acetic acid, thiocyanato-, cyclohexyl ester involves the generation of reactive intermediates, such as SCN radicals, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in the compound’s observed effects. The specific pathways involved depend on the reaction conditions and the nature of the substrates .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Acetic acid, thiocyanato-, cyclohexyl ester is unique due to the combination of the cyclohexyl ester and thiocyanato functionalities.

Eigenschaften

CAS-Nummer

5349-27-9

Molekularformel

C9H13NO2S

Molekulargewicht

199.27 g/mol

IUPAC-Name

cyclohexyl 2-thiocyanatoacetate

InChI

InChI=1S/C9H13NO2S/c10-7-13-6-9(11)12-8-4-2-1-3-5-8/h8H,1-6H2

InChI-Schlüssel

ZSPGSFWBGIOVLF-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)OC(=O)CSC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.